N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that features both benzimidazole and imidazolidine moieties. Benzimidazole is a well-known pharmacophore with diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The presence of the imidazolidine ring further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its equivalents . The imidazolidine ring can be synthesized by reacting appropriate aldehydes with thiosemicarbazide under reflux conditions .
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the imidazolidine ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of the imidazolidine ring produces dihydro derivatives .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function and leading to cell death in microbial and cancer cells . The imidazolidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Imidazolidine Derivatives: Compounds containing the imidazolidine ring, such as certain antiviral agents, also show comparable properties.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to the combination of both benzimidazole and imidazolidine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C21H21N5O4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H21N5O4/c1-12(19-23-15-5-3-4-6-16(15)24-19)22-18(27)11-17-20(28)26(21(29)25-17)13-7-9-14(30-2)10-8-13/h3-10,12,17H,11H2,1-2H3,(H,22,27)(H,23,24)(H,25,29) |
InChI Key |
PRPYFWXIDXZCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3C(=O)N(C(=O)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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